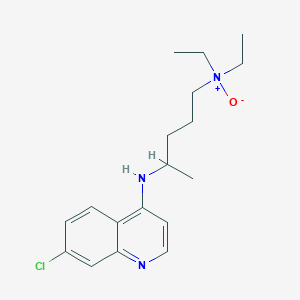

Chloroquine N-oxide

説明

Chloroquine N-oxide is a major oxidative degradation product of Chloroquine . Chloroquine has been used for over seven decades to treat malaria and some autoimmune diseases, such as lupus erythematosus and rheumatoid arthritis .

Synthesis Analysis

The structure of this compound was confirmed using UV, FT-IR, (1)H NMR, (13)C NMR, 2D NMR (HSQC) and mass spectral data . An efficient and simple synthetic approach was developed for the synthesis of this compound .Molecular Structure Analysis

The structure of this compound was elucidated using UV, FT-IR, (1)H NMR, (13)C NMR, 2D NMR (HSQC) and mass spectral data . It was confirmed that the N-oxide was formed at the tertiary amine nitrogen instead of the pyridine nitrogen .Chemical Reactions Analysis

Chloroquine was subjected to oxidative stress conditions and the degradation profile was studied . The oxidative stress condition of Chloroquine furnished one major degradation product along with other minor degradation products .科学的研究の応用

Antiviral Research

Chloroquine has gained attention for its potential benefit in the treatment of patients infected by novel viruses like SARS-CoV-2. Its role in antiviral research extends beyond malaria treatment, suggesting broader applications in the field of viral infections (Touret & de Lamballerie, 2020).

Cancer Therapy

Research has shown the potential of chloroquine in cancer therapy. For instance, graphene oxide-chloroquine nanoconjugates have demonstrated effectiveness in inducing necroptotic cell death in cancer cells through autophagy modulation, suggesting a promising avenue for cancer treatment (Arya et al., 2018).

Biochemical Properties

Chloroquine's biochemical properties, including the induction of nitric oxide synthesis in various cell types, reveal its potential in managing different health conditions. This includes its use in neurological disorders and as an adjuvant in cancer therapies (Ghigo et al., 1998).

Nanotechnology in Drug Delivery

The development of biodegradable albumin-bound indolone-N-oxide nanoparticles, which enhance the solubility and efficacy of chloroquine-related compounds, represents a significant advancement in drug delivery systems for malaria and potentially other diseases (Ibrahim et al., 2014).

Environmental Applications

Chloroquine N-oxide's properties are also being explored in environmental applications, such as the development of novel adsorbents for the removal of pharmaceutical waste, including chloroquine metabolites, from the environment (Dada et al., 2021).

Neurological and Immunological Research

Studies on chloroquine have also explored its effects on the central nervous system, such as its involvement in anticonvulsant effects and the modulation of nitric oxide synthesis in neurological conditions (Abkhoo, 2017).

作用機序

将来の方向性

特性

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVLZIVCPLRCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315781 | |

| Record name | Chloroquine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68121-48-2 | |

| Record name | Chloroquine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68121-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroquine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroquine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROQUINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT3324Q70T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

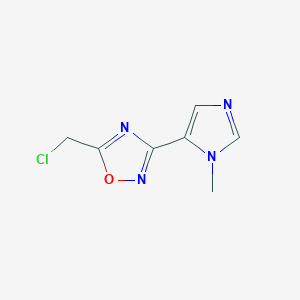

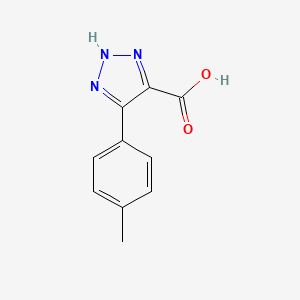

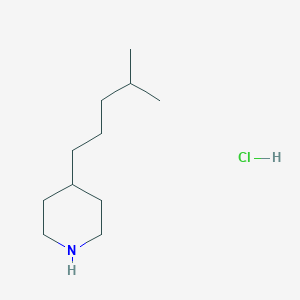

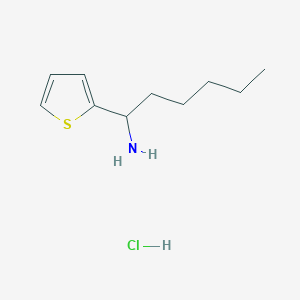

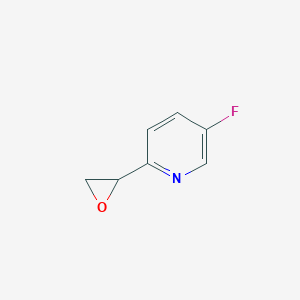

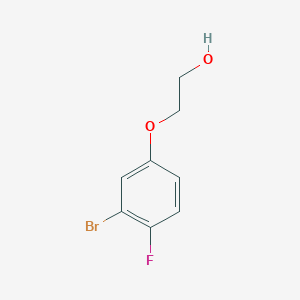

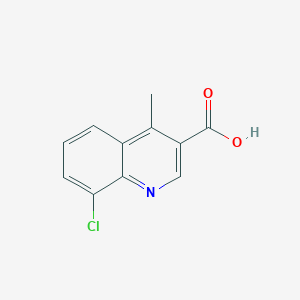

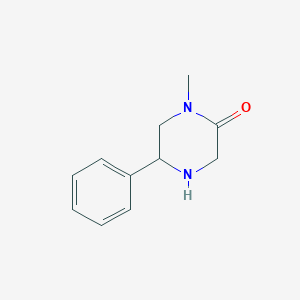

Feasible Synthetic Routes

Q1: What are the known metabolic pathways of Chloroquine in humans?

A2: Studies have identified several metabolic pathways for Chloroquine in humans. Key pathways include N-dealkylation, resulting in metabolites like desethylchloroquine and didesethylchloroquine, and N-oxidation, leading to the formation of Chloroquine N-oxide and Chloroquine N-di-oxide. [, , ] These metabolites have been detected in various biological samples, including urine, blood, and cord blood. Gas chromatography, thin-layer chromatography, and gas chromatography/mass spectrometry are commonly employed techniques for separating, identifying, and quantifying these metabolites. []

Q2: How does this compound interact with the acetylcholine system in muscle tissue?

A3: Research using the isolated rectus abdominis muscle of the toad (Bufo regularis) showed that this compound, similar to Chloroquine, can influence acetylcholine-induced muscle contractions. At low concentrations, both compounds enhanced acetylcholine-induced contractions but depressed those evoked by carbachol. [] In contrast, at higher concentrations, both compounds inhibited contractions induced by acetylcholine and carbachol. [] This suggests a complex interaction with the acetylcholine system, potentially at the cellular level, with possible anticholinesterase activity. []

Q3: What is the significance of identifying a 7-chloro-4-aminoquinoline metabolite of Chloroquine?

A4: The identification of 7-chloro-4-aminoquinoline as a metabolite of Chloroquine is significant because it lacks the alkyl side chain present in the parent compound. [] This finding indicates that metabolic pathways exist for cleaving this side chain, raising questions about the potential pharmacological activity and toxicological profile of this unique metabolite. Further research is needed to understand the implications of 7-chloro-4-aminoquinoline formation in vivo.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)